Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
“Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound with the empirical formula C14H15N3O5 . It is also known as Nifetepimine . This compound is a dihydropyrimidone calcium channel blocker that down-modulates SERCA3 (sarco/endoplasmic reticulum Ca 2+ -ATPase 3) pump, and protects of the CD4 + T cells from tumor-induced apoptosis .
Physical and Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO .Scientific Research Applications
Antitumor Activities
The compound Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and explored for its potential in antitumor activities. It was found to exhibit high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines when compared to the standard antitumor drug Cisplatin. The in vitro antitumor activities were determined by the MTT method, indicating its potential in cancer treatment research (Gomha, Muhammad & Edrees, 2017).
Antimicrobial and Anticancer Evaluation
A series of compounds related to this compound have shown promising results in antimicrobial and anticancer evaluations. One specific compound demonstrated almost equal potency to the standard drug norfloxacin against Escherichia coli and emerged as the most potent antimicrobial agent. Additionally, another compound was more potent than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its potential as a potent anticancer agent. QSAR studies further supported the importance of structural characteristics in describing the antimicrobial activity of these compounds (Sharma et al., 2012).
Structural Analysis and Potential Medicinal Properties
X-ray diffraction studies have been conducted on compounds closely related to this compound to understand their structural and conformational features. These studies help in elucidating the potential medicinal properties of these compounds, providing insights into their interaction mechanisms with biological targets (Gurskaya, Zavodnik & Shutalev, 2003).
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It’s known that the interaction of similar compounds with their targets often results in the inhibition of the map kinase pathway . This can lead to the suppression of cell proliferation and induction of apoptosis, which is beneficial in the treatment of cancer.
Biochemical Pathways
The map kinase pathway, which is often targeted by similar compounds, plays a crucial role in cellular functions such as growth, differentiation, and survival .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds often result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can often influence the action of similar compounds .
Properties
IUPAC Name |
ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-5-4-6-10(7-9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZPKOGAMULBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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